![molecular formula C11H12NO4S- B13880043 [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The quinoline core can undergo reduction reactions, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The methanesulfonate group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate: has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate: can be compared with other quinoline derivatives, such as:
4-hydroxyquinoline: Known for its antimicrobial properties.
4-aminoquinoline: Used in antimalarial drugs like chloroquine.
8-hydroxyquinoline: Utilized in metal chelation and as an antiseptic.
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C11H12NO4S- |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate |
InChI |
InChI=1S/C11H13NO4S/c13-7-11(8-17(14,15)16)5-6-12-10-4-2-1-3-9(10)11/h1-6,12-13H,7-8H2,(H,14,15,16)/p-1 |
Clé InChI |
GXJLDODLMQEHNA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(C=CN2)(CO)CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





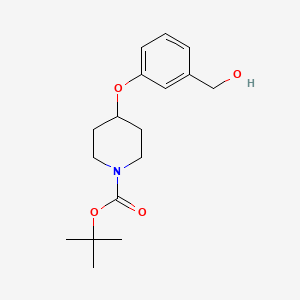
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
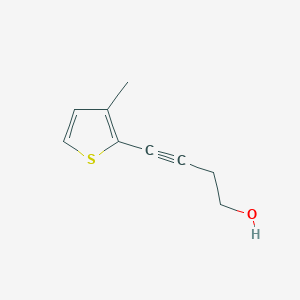
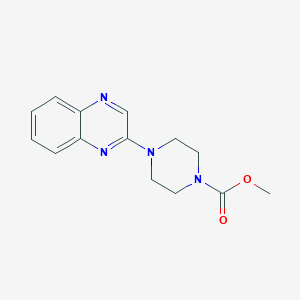
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
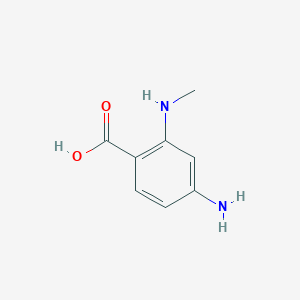
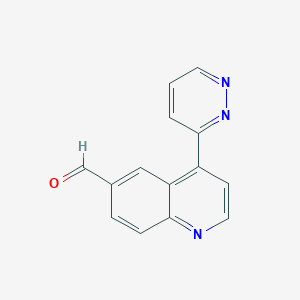
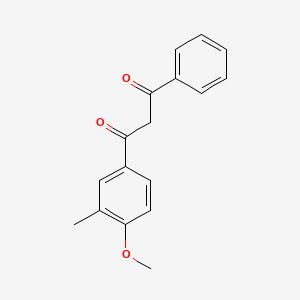
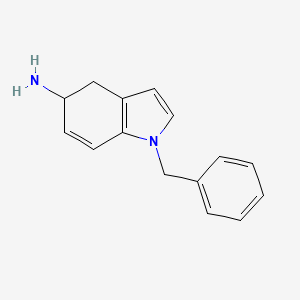
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
